molecular formula C17H21N3 B6445409 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane CAS No. 2640968-24-5

6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane

Cat. No.: B6445409
CAS No.: 2640968-24-5
M. Wt: 267.37 g/mol
InChI Key: ZSVYASREWSJTPC-UHFFFAOYSA-N
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Description

6-Phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a bicyclic 2-azaspiro[3.3]heptane core. The nitrogen atom at the bridgehead (position 2) is substituted with a 2-(1H-pyrazol-1-yl)ethyl group, while a phenyl ring is attached at position 6 of the spiro system. This structure combines rigidity from the spiro framework with functional diversity from the pyrazole and phenyl substituents.

Properties

IUPAC Name

6-phenyl-2-(2-pyrazol-1-ylethyl)-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-2-5-15(6-3-1)16-11-17(12-16)13-19(14-17)9-10-20-8-4-7-18-20/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVYASREWSJTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)CCN3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Dehalogenation of Dichlorinated Intermediates

The spirocyclic oxo-intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is synthesized via zinc-mediated reductive dehalogenation of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This reaction proceeds in acetic acid or methanol with zinc powder, yielding the ketone in ~58–66% yield. Subsequent reduction with sodium borohydride (NaBH4) in methanol at 0–25°C converts the ketone to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with near-quantitative yields.

Key Reaction Conditions

  • Reduction of Dichlorinated Precursor :

    • Reagents: Zn, NH4Cl (in methanol) or Zn, acetic acid (in dioxane).

    • Temperature: 0°C to room temperature.

    • Yield: 58–66%.

Functionalization at Position 6: Introduction of the Phenyl Group

Introducing the phenyl group at position 6 necessitates substitution or coupling reactions. Two primary strategies are plausible:

Nucleophilic Aromatic Substitution (SNAr)

The hydroxyl group in tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate could be converted to a leaving group (e.g., mesylate or tosylate), enabling displacement by a phenyl nucleophile. However, steric hindrance from the spirocyclic system may limit efficacy.

Suzuki-Miyaura Coupling

A more feasible route involves installing a halogen (e.g., bromine) at position 6 prior to spirocycle formation. Palladium-catalyzed coupling with phenylboronic acid would then introduce the phenyl group. For example:

  • Bromination of a precursor ketone.

  • Spirocycle formation via reductive dehalogenation.

  • Suzuki coupling with phenylboronic acid.

Hypothetical Reaction Scheme
tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate+PhB(OH)2Pd(PPh3)4,Na2CO3tert-butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate\text{tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{tert-butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate}

Functionalization at Position 2: Installation of the 2-(1H-Pyrazol-1-yl)ethyl Group

The ethylpyrazole side chain is introduced via alkylation or Mitsunobu reactions.

Mitsunobu Reaction

The hydroxyl group in tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo Mitsunobu conditions with 2-(1H-pyrazol-1-yl)ethanol. This method, adapted from similar spirocyclic systems, uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF).

Example Protocol

  • Reagents : DIAD (2 eq), PPh3 (2 eq), 2-(1H-pyrazol-1-yl)ethanol (2 eq).

  • Conditions : Room temperature, N2 atmosphere, 12–24 h.

  • Yield : ~70–80% (estimated from analogous reactions).

Alkylation of the Deprotected Amine

After Boc deprotection (e.g., with HCl in dioxane), the free amine undergoes alkylation with 2-(1H-pyrazol-1-yl)ethyl bromide.

Reaction Steps

  • Deprotection :
    tert-butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylateHCl/dioxane6phenyl2azaspiro[3.3]heptane\text{tert-butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate} \xrightarrow{\text{HCl/dioxane}} 6-phenyl-2-azaspiro[3.3]heptane

  • Alkylation :
    6-phenyl-2-azaspiro[3.3]heptane+2-(1H-pyrazol-1-yl)ethyl bromideBaseTarget Compound6\text{-phenyl-2-azaspiro[3.3]heptane} + \text{2-(1H-pyrazol-1-yl)ethyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}

Final Deprotection and Purification

The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl), yielding the free amine. Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane or methanol/dichloromethane gradients) or recrystallization.

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Yield
Mitsunobu ReactionHigh regioselectivity; mild conditionsCost of DIAD/PPh3; stoichiometric reagents~70–80% (estimated)
Alkylation Post-DeprotectionScalable; straightforwardCompeting overalkylation; purification issues~50–65%
Suzuki CouplingDirect aryl introduction; functional toleranceRequires halogenated precursor~60–75%

Mechanistic Insights and Optimization

  • Reductive Amination : Alternative pathways could involve reductive amination of a ketone intermediate with 2-(1H-pyrazol-1-yl)ethylamine, though steric factors may hinder imine formation.

  • Protection Strategies : Use of alternative protecting groups (e.g., Fmoc) may improve solubility during spirocycle formation.

Chemical Reactions Analysis

Reductive Amination and Cyclization

The spirocyclic core of the compound is often synthesized via reductive amination or cyclization reactions. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (a structural analog) undergoes zinc-mediated reduction in acetic acid to yield hydroxylated derivatives . Similar conditions (Zn/AcOH or NaBH₄/MeOH) could reduce ketone groups in related structures to alcohols, enabling further functionalization.

Reaction TypeConditionsOutcomeCitation
Reduction of ketone to alcoholZn, AcOH, 0–20°C, 15htert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (66% yield)
NaBH₄-mediated reductionNaBH₄, MeOH, 0°C, 30minHigh-yield conversion of ketone to alcohol (100%)

Functionalization of the Pyrazole Moiety

The pyrazole ring’s nitrogen atoms and substituents enable electrophilic substitution or cross-coupling reactions. Pyrazole derivatives are known to undergo:

  • Oxidation : Conversion of pyrazole carbaldehydes to carboxylic acids using KMnO₄ in aqueous pyridine .

  • Condensation : Aldol-type reactions with ketones or esters to form conjugated systems .

Example Reactions:

  • Oxidation Pathway
    Pyrazole-4-carbaldehydes oxidize to carboxylic acids (e.g., 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde → pyrazole-4-carboxylic acid) .

  • Aldol Condensation
    3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde reacts with acetylfurans to form α,β-unsaturated ketones .

Spiro Ring Modification

The azaspiro[3.3]heptane ring is susceptible to ring-opening or functional group interconversion:

  • Ring-Opening : Acidic or basic conditions may cleave the spirocyclic structure.

  • N-Alkylation : The secondary amine in the spiro ring can undergo alkylation with electrophiles (e.g., alkyl halides) .

Synthetic Example:
Reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with acetaldehyde and NaBH(OAc)₃ yields ethyl-substituted derivatives (63.2% yield) .

Biological Activity-Driven Reactions

While not directly studied for this compound, structurally related pyrazole-spiro hybrids exhibit interactions with biological targets (e.g., kinases, GPCRs). Functionalization strategies include:

  • Sulfonylation : Introducing sulfonyl groups to enhance solubility or binding affinity.

  • Esterification : Converting hydroxyl groups to esters for prodrug applications .

Comparative Reactivity of Analogous Compounds

CompoundReaction TypeKey FindingsCitation
1-Ethylpyrazole-4-carbaldehydeVilsmeier-Haack reactionFormylation at the pyrazole C4 position (high regioselectivity)
tert-Butyl 6-oxo-2-azaspiro[...]Zn/AcOH reductionEfficient reduction of dichloroketone to hydroxylated spiro compound

Challenges and Opportunities

  • Stereoselectivity : The spirocyclic structure may lead to stereochemical complexities during synthesis.

  • Stability : Pyrazole rings are generally stable under acidic conditions but may degrade under prolonged UV exposure.

  • Future Directions : Exploration of catalytic asymmetric synthesis or late-stage diversification via C–H activation.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit tumor growth and metastasis through various mechanisms, including modulation of immune responses and inhibition of specific receptors involved in cancer progression .

Neurological Applications
The compound has potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. Studies suggest that it may act on nicotinic acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia .

Biological Research

Cellular Mechanisms
this compound has been utilized in biological research to elucidate cellular pathways affected by pyrazole derivatives. Its effects on cell proliferation, apoptosis, and signal transduction have been documented, providing insights into its pharmacological profile .

In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in animal models of disease, showcasing its potential as a therapeutic agent. For instance, it has been tested for its ability to reverse cognitive deficits in models of Alzheimer's disease .

Pharmaceutical Development

Lead Compound for Drug Development
Due to its diverse biological activities, this compound serves as a lead structure for the development of new pharmaceuticals. Researchers are exploring modifications to enhance its efficacy and selectivity for specific targets, aiming to develop novel therapeutics for cancer and neurodegenerative diseases .

Formulation Research
The compound's formulation is being investigated for various delivery methods, including oral and injectable forms. Its stability and bioavailability are key factors being studied to optimize therapeutic outcomes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Antitumor activity and neurological applicationsInhibits tumor growth; interacts with receptors
Biological Research Studies on cellular mechanisms and effects on diseasesModulates apoptosis; affects signal transduction
Pharmaceutical Dev. Lead compound for new drug development and formulation researchPotential for novel therapies; formulation studies

Case Studies

  • Antitumor Efficacy Study
    A study evaluated the effect of this compound on tumor-bearing mice. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
  • Neurological Impact Assessment
    In a model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation, indicating its neuroprotective properties .

Mechanism of Action

The mechanism of action of 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The 2-azaspiro[3.3]heptane scaffold is shared among several analogs, but substituent variations lead to distinct properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-Phenyl, 2-[2-(1H-pyrazol-1-yl)ethyl] C₁₈H₂₀N₄ ~292.4 (est.) Rigid spiro core; pyrazole for hydrogen bonding; phenyl for aromatic interactions
2-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl analog 6-Phenyl, 2-[3-(difluoromethyl)-1-methyl-pyrazole-4-carbonyl] C₁₈H₁₉F₂N₃O 331.4 Fluorine enhances metabolic stability; carbonyl group increases polarity
6-Oxa-1-azaspiro[3.3]heptane derivative 6-Oxa (oxygen atom), 1-(pyrazolo-pyridazin-pyrimidinyl) C₁₄H₁₃N₇O ~311.3 (est.) Oxygen increases polarity; larger heterocyclic substituent impacts steric bulk
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane 6-(2-Methylallyloxy) C₁₀H₁₇NO 167.25 Ether linkage improves solubility; smaller substituent reduces steric hindrance
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-Hydroxy, 2-(tert-butoxycarbonyl) C₁₁H₁₉NO₃ 213.3 Hydroxyl and Boc groups enhance hydrophilicity; used as synthetic intermediate

Physicochemical Properties

  • Lipophilicity : The target compound’s phenyl and pyrazole groups confer moderate lipophilicity, favoring membrane permeability. In contrast, the 6-hydroxy analog () is more hydrophilic (ClogP ~1.2 vs. ~3.5 for the target) .
  • Polar Surface Area (PSA) : The pyrazole in the target compound contributes to a higher PSA (~50 Ų) compared to alkyl-substituted analogs like 6-propyl-2-azaspiro[3.3]heptane (PSA ~12 Ų) .
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target compound may undergo faster oxidative metabolism .

Biological Activity

6-Phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a spirocyclic structure which is known for its rigidity and ability to mimic piperidine, a common motif in bioactive compounds. The presence of the pyrazole moiety further enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an antagonist at adenosine receptors, particularly A2A and A2B subtypes, which are implicated in various pathophysiological conditions including cancer and inflammation .

Pharmacological Properties

The compound exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that it can inhibit tumor growth by preventing immunosuppression mediated by adenosine .
  • Anti-inflammatory Effects : By blocking adenosine receptors, it may reduce inflammation, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Some derivatives of azaspiro compounds have been linked to neuroprotection, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of tumor growth; T cell activation
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectivePotential protective effects in neuronal models

Case Study: Antitumor Mechanism

In a study examining the effects of this compound on cancer cells, researchers found that the compound significantly inhibited the proliferation of various tumor cell lines. The mechanism involved the blockade of adenosine-mediated pathways that typically suppress T cell function, thus enhancing immune response against tumors .

Synthesis and Derivatives

The synthesis of this compound follows established protocols for creating spirocyclic compounds. Modifications to the structure have led to derivatives with improved solubility and bioactivity profiles, expanding their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane, and what are their key challenges?

  • The compound can be synthesized via intermolecular [2+2] photocycloaddition using visible-light triplet photosensitization (e.g., Ir(III) catalysts) to assemble the spiro[3.3]heptane core . Alternatively, tert-butyl-protected intermediates (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) allow selective derivatization of the azetidine and cyclobutane rings . Key challenges include regioselectivity in pyrazole-ethyl substitution and steric hindrance during spiro-ring formation.

Q. How is the spiro[3.3]heptane core structurally characterized, and what techniques validate its conformation?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving spirocyclic conformations . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming substituent positions and purity. For example, coupling constants in NOESY/HSQC spectra differentiate axial vs. equatorial proton arrangements in the azetidine and cyclobutane rings .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-azaspiro[3.3]heptane derivatives in medicinal chemistry applications?

  • Density Functional Theory (DFT) calculations model electronic effects (e.g., charge distribution on nitrogen atoms) and steric accessibility for derivatization. For instance, the sp³-hybridized nitrogen in the azetidine ring exhibits nucleophilic reactivity, enabling alkylation or acylation . Molecular docking studies further assess bioisosteric potential, such as replacing piperidine with 2-azaspiro[3.3]heptane to enhance metabolic stability .

Q. What strategies address low yields in multi-step syntheses involving pyrazole-ethyl substitution?

  • Optimizing coupling reactions (e.g., HATU/TEA-mediated amidation) and protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) for amines) improve efficiency. For example, tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate can be deprotected under acidic conditions (DCM/TFA) to generate reactive intermediates . Microwave-assisted synthesis and flow chemistry may reduce side reactions in cycloaddition steps .

Q. How does 2-azaspiro[3.3]heptane compare to piperidine as a bioisostere in drug design?

  • The spirocyclic system reduces conformational flexibility, improving target selectivity. For example, 2-azaspiro[3.3]heptane derivatives exhibit enhanced binding to JAK2 kinases compared to piperidine analogs due to reduced entropic penalties . Physicochemical properties (e.g., logP, polar surface area) are tunable via substituents on the azetidine or cyclobutane rings .

Data Contradiction and Validation

Q. How are conflicting reports on the acid-catalyzed ring-opening of spiro[3.3]heptane derivatives resolved experimentally?

  • Contradictions arise from varying reaction conditions (e.g., HCl concentration, temperature). Systematic studies using kinetic profiling (e.g., in situ IR monitoring) reveal that electron-withdrawing groups (e.g., pyrazole) stabilize the spiro core against acid-mediated cleavage, while electron-donating groups accelerate ring-opening . X-ray structures of intermediates confirm whether degradation proceeds via carbocation rearrangements or direct bond cleavage .

Q. What evidence supports the use of 2-azaspiro[3.3]heptane derivatives as protease inhibitors despite conflicting solubility data?

  • While some derivatives show poor aqueous solubility (e.g., logP >3), salt formation (e.g., oxalate or trifluoroacetate salts) improves bioavailability . Co-crystallization studies with HIV-1 protease demonstrate hydrophobic interactions between the spiro core and enzyme active sites, validating inhibitory activity despite solubility limitations .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing tert-butyl-protected intermediates?

  • Use anhydrous solvents (DMF, DCM) and rigorously control reaction temperatures (e.g., 0–5°C for Boc protection steps). Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) or preparative HPLC resolves diastereomers . Purity should be confirmed by ≥95% HPLC-UV (λ=254 nm) and concordant ¹H/¹³C NMR shifts .

Q. How are regioselectivity issues in pyrazole-ethyl substitution mitigated during derivatization?

  • Employ directing groups (e.g., Boc-protected amines) to bias substitution patterns. For example, tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate undergoes selective Mitsunobu reactions with phenols to install aryl ethers without competing azetidine ring modifications .

Tables for Key Data

Table 1: Synthetic Routes and Yields for Selected Derivatives

DerivativeMethodYield (%)Reference
tert-Butyl 6-oxo-2-azaspiro[...]Cycloaddition + oxidation85
6-(Pyrazol-1-yl)ethyl derivativeHATU-mediated coupling62
Trifluoroacetate saltAcidic deprotection99

Table 2: Comparative Properties of Piperidine vs. 2-Azaspiro[3.3]heptane

PropertyPiperidine2-Azaspiro[3.3]heptane
Conformational FreedomHighRestricted
logP (unsubstituted)1.21.8
Metabolic StabilityModerateHigh
Synthetic ComplexityLowHigh

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